1-Boc-(R)-3-(n-propoxy)pyrrolidine
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Overview
Description
1-Boc-®-3-(n-propoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a propoxy group attached to the third carbon atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-®-3-(n-propoxy)pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Introduction of the Propoxy Group: The propoxy group is introduced at the third carbon atom of the pyrrolidine ring through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with a suitable alkylating agent, such as n-propyl bromide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for 1-Boc-®-3-(n-propoxy)pyrrolidine would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-®-3-(n-propoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-Boc-®-3-(n-propoxy)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-®-3-(n-propoxy)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active pyrrolidine moiety upon metabolic cleavage of the Boc group. The propoxy group can influence the compound’s pharmacokinetic properties, such as its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(n-propoxy)pyrrolidine: Similar to 1-Boc-®-3-(n-propoxy)pyrrolidine but without the stereochemistry.
1-Boc-3-(n-butoxy)pyrrolidine: Contains a butoxy group instead of a propoxy group.
1-Boc-3-(n-methoxy)pyrrolidine: Contains a methoxy group instead of a propoxy group.
Uniqueness
1-Boc-®-3-(n-propoxy)pyrrolidine is unique due to its specific stereochemistry and the presence of the propoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of stereoselective synthesis methods and the study of chiral interactions in biological systems.
Properties
IUPAC Name |
tert-butyl (3R)-3-propoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTQYKULVIZWAS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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